molecular formula C9H9ClN4O2 B8731396 3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione

3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione

Cat. No. B8731396
M. Wt: 240.64 g/mol
InChI Key: PSZQSCBUJVBSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H9ClN4O2 and its molecular weight is 240.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Chloropyrimidin-5-yl)-5,5-dimethyl-imidazolidine-2,4-dione

Molecular Formula

C9H9ClN4O2

Molecular Weight

240.64 g/mol

IUPAC Name

3-(2-chloropyrimidin-5-yl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C9H9ClN4O2/c1-9(2)6(15)14(8(16)13-9)5-3-11-7(10)12-4-5/h3-4H,1-2H3,(H,13,16)

InChI Key

PSZQSCBUJVBSOR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CN=C(N=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of triphosgene (1.38 g, 4.65 mmol) in Ethyl acetate (20 ml) at 0° C. a solution of 2-chloro-5-aminopyrimidine (1 g, 7.75 mmol)/DIPEA (8 ml, 4.65 mmol) in ethyl acetate (40 ml) was slowly added (20 minutes) and the reaction mixture was stirred for 15 minutes at the same temperature. Maintaining the reaction mixture at 0° C., vacuum was applied (10 minutes) for removing the excess of phosgene. A solution of DMAP (0.945 g, 7.75 mmol) in ethyl acetate/dichloromethane 1:1 (8 ml) was added and the reaction mixture was stirred for 5 minutes at the same temperature. 2,2-Dimethylglycine methyl ester hydrochloride (2.37 g, 15.5 mmol) in ethyl acetate (30 ml) was slowly added (15 minutes) at 0° C. and the reaction mixture was stirred for 30 minutes at the same temperature. The reaction was quenched with aqueous buffer (pH3) while the pH was allowed to reach ˜5-6 and two phases were separated. The organic layer was washed with aqueous buffer (pH3) (2×20 ml) and then brine (20 ml), dried (Na2SO4), filtered and evaporated affording the urea intermediate as orange foam.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.945 g
Type
catalyst
Reaction Step Three
Name
ethyl acetate dichloromethane
Quantity
8 mL
Type
solvent
Reaction Step Three

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